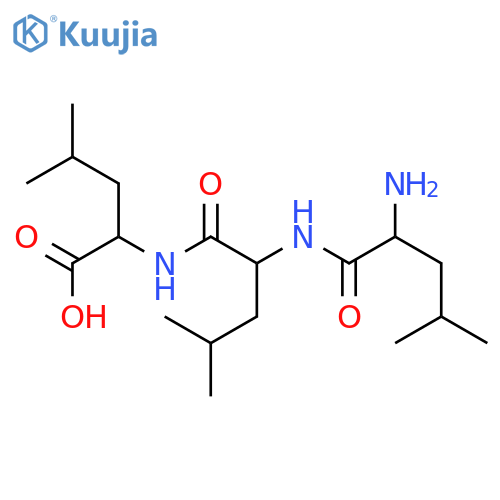Cas no 10329-75-6 (H-LEU-LEU-LEU-OH)

H-LEU-LEU-LEU-OH structure
商品名:H-LEU-LEU-LEU-OH
CAS番号:10329-75-6
MF:C18H35N3O4
メガワット:357.488205194473
MDL:MFCD00038309
CID:173659
PubChem ID:24896267
H-LEU-LEU-LEU-OH 化学的及び物理的性質
名前と識別子
-
- L-Leucine,L-leucyl-L-leucyl-
- Leu-Leu-Leu
- H-Leu-Leu-Leu-OH
- LEU-LEU-LEU CRYSTALLINE
- Leu-Leu-Leu-OH
- Leucylleucylleucin
- leucyl-leucyl-leucine
- L-LEUCYLLEUCYLLEUCINE
- L-LEUCY-L-LEUCYL-L-LEUCINE
- L-LEUCYL-L-LEUCYL-L-LEUCINE
- tri-leucine
- Leucylleucylleucine
- Trileucine
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid
- (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoicacid
- L-Leu-L-Leu-L-Leu
- L6HEL5ZI2V
- CS-W011832
- CHEBI:74541
- 10329-75-6
- CHEMBL294461
- UNII-L6HEL5ZI2V
- AS-59818
- (2S)-2-[[(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoate
- L-Leucine, L-leucyl-L-leucyl-
- L-Leucine, N-(N-L-leucyl-L-leucyl)-
- SCHEMBL1019806
- A896547
- E78624
- (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid
- (2S)-2-[(2S)-2-[(2S)-2-AMINO-4-METHYLPENTANAMIDO]-4-METHYLPENTANAMIDO]-4-METHYLPENTANOIC ACID
- TRI-L-LEUCINE
- AKOS027320356
- HY-W011116
- MFCD00038309
- Q27144718
- DTXCID001013240
- DA-74212
- DTXSID40875118
- H-LEU-LEU-LEU-OH
-
- MDL: MFCD00038309
- インチ: InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t13-,14-,15-/m0/s1
- InChIKey: DNDWZFHLZVYOGF-UHFFFAOYSA-N
- ほほえんだ: CC(C[C@H](N)C(N[C@H](C(N[C@H](C(O)=O)CC(C)C)=O)CC(C)C)=O)C
計算された属性
- せいみつぶんしりょう: 357.26300
- どういたいしつりょう: 357.263
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 13
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 122
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.057
- ゆうかいてん: No data available
- ふってん: 589.6°Cat760mmHg
- フラッシュポイント: 310.4°C
- 屈折率: 1.488
- PSA: 121.52000
- LogP: 2.98830
- ようかいせい: 使用できません
H-LEU-LEU-LEU-OH セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−20°C
H-LEU-LEU-LEU-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L321023-100mg |
H-LEU-LEU-LEU-OH |
10329-75-6 | 100mg |
$ 135.00 | 2022-06-02 | ||
| Key Organics Ltd | AS-59818-250MG |
(2S)-2-[(2S)-2-[(2S)-2-amino-4-methylpentanamido]-4-methylpentanamido]-4-methylpentanoic acid |
10329-75-6 | >97% | 0.25g |
£272.00 | 2023-06-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L47420-1g |
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid |
10329-75-6 | 1g |
¥1918.0 | 2021-09-09 | ||
| TRC | L321023-50mg |
H-LEU-LEU-LEU-OH |
10329-75-6 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | L321023-10mg |
H-LEU-LEU-LEU-OH |
10329-75-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| abcr | AB477422-1 g |
H-Leu-Leu-Leu-OH, 99%; . |
10329-75-6 | 99% | 1g |
€245.00 | 2023-06-15 | |
| Ambeed | A402965-250mg |
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid |
10329-75-6 | 98% | 250mg |
$51.0 | 2025-02-26 | |
| abcr | AB477422-5g |
H-Leu-Leu-Leu-OH, 99%; . |
10329-75-6 | 99% | 5g |
€884.60 | 2025-02-16 | |
| A2B Chem LLC | AI05945-1g |
H-Leu-leu-leu-oh |
10329-75-6 | ≥ 96% (Elemental Analysis) | 1g |
$187.00 | 2024-04-20 | |
| Aaron | AR00HAPX-100mg |
L-Leucine, L-leucyl-L-leucyl- |
10329-75-6 | 98% | 100mg |
$20.00 | 2025-01-24 |
H-LEU-LEU-LEU-OH 関連文献
-
Adam D. Martin,Pall Thordarson J. Mater. Chem. B 2020 8 863
-
2. Chapter 9. ThermochemistryM. N. Jones,H. A. Skinner Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 1979 76 253
-
Marat A. Ziganshin,Aisylu S. Safiullina,Sufia A. Ziganshina,Alexander V. Gerasimov,Valery V. Gorbatchuk Phys. Chem. Chem. Phys. 2017 19 13788
-
Marat A. Ziganshin,Nadezhda S. Gubina,Alexander V. Gerasimov,Valery V. Gorbatchuk,Sufia A. Ziganshina,Anton P. Chuklanov,Anastas A. Bukharaev Phys. Chem. Chem. Phys. 2015 17 20168
-
Irine S. Saminathan,Junfang Zhao,K. W. Michael Siu,Alan C. Hopkinson Phys. Chem. Chem. Phys. 2011 13 18307
10329-75-6 (H-LEU-LEU-LEU-OH) 関連製品
- 131115-71-4(Gly-Gln-OH·H2O)
- 869-19-2(Glycyl-L-leucine)
- 14857-82-0(Gly-gly-leu)
- 3303-34-2(L-Alanyl-L-leucine)
- 69242-40-6(Glycylglycyl-l-isoleucine)
- 39537-23-0(L-Alanyl-L-Glutamine)
- 13115-71-4(Glycyl-glutamine)
- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))
- 19461-38-2(N-Glycyl-L-isoleucine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:10329-75-6)H-LEU-LEU-LEU-OH

清らかである:99%
はかる:5g
価格 ($):506.0